N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide
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Overview
Description
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide is a complex organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring, a bithiophene moiety, and a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and materials science.
Scientific Research Applications
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity of furan and bithiophene derivatives . In medicine, it is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties . In industry, this compound can be used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells .
Mechanism of Action
Target of Action
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)furan-3-carboxamide is a furan derivative . Furan derivatives have been employed as medicines in a number of distinct disease areas . They have been used to develop novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .
Mode of Action
The compound interacts with its targets, primarily EGFR, resulting in potent anticancer activities . The binding interaction of the compound with EGFR has been explored by molecular docking .
Biochemical Pathways
The compound affects the EGFR pathway, which is highly expressed in various cancer cell lines . The EGFR pathway plays a crucial role in the proliferation and survival of cancer cells. By inhibiting this pathway, the compound can exhibit anticancer effects .
Pharmacokinetics
Furan derivatives are generally known for their wide range of advantageous biological and pharmacological characteristics .
Result of Action
The compound exhibits potent anticancer activities against EGFR high-expressed cancer cell lines such as human lung adenocarcinoma cell line (A549), Henrietta Lacks strain of cancer cell line (HeLa) and human colorectal cancer cell line (SW480), and weak activities on EGFR low-expressed cell line (human liver cancer cell line, HepG2) . This signifies that the compound is likely to be an EGFR inhibitor as expected .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s photodegradation reactions involving singlet oxygen and triplet chromophoric dissolved organic matter have been studied . These studies can provide insights into how environmental factors might influence the compound’s action.
Future Directions
Furan carboxamides, due to their unique chemical structure and reactivity, could be used as promising structures in the development of more potent pharmaceutical agents in the future . They could also serve as models to investigate the competition between singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide typically involves multiple steps, starting with the preparation of the furan and bithiophene intermediates. One common method involves the use of acetylene derivatives and the Paal–Knorr reaction to form the furan ring . The bithiophene moiety can be synthesized through a series of coupling reactions, such as the Suzuki–Miyaura coupling . The final step involves the formation of the carboxamide group through a condensation reaction between the furan and bithiophene intermediates and an appropriate amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The furan ring is particularly reactive towards electrophilic substitution reactions, while the bithiophene moiety can participate in both electrophilic and nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents, is also frequently employed .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dicarboxylic acid, while reduction of the carboxamide group can yield the corresponding amine derivative .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide include other furan carboxamides, such as furan-2-carboxamide and furan-3-carboxamide . These compounds share the furan ring and carboxamide group but differ in their substituents and overall structure.
Uniqueness: The uniqueness of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide lies in its combination of the furan ring, bithiophene moiety, and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c17-12(7-16-15(18)10-3-5-19-8-10)14-2-1-13(21-14)11-4-6-20-9-11/h1-6,8-9,12,17H,7H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDNJUUGKMMDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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